molecular formula C20H23FN2O4S B12198822 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12198822
M. Wt: 406.5 g/mol
InChI Key: OCUQAWCTDKRJFM-LGMDPLHJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a synthetic chemical probe featuring the thiazolidine-2,4-dione (TZD) scaffold, a structure renowned in medicinal chemistry for its diverse biological activities. The TZD core is a privileged structure in drug discovery, with well-known derivatives (glitazones) acting as potent agonists for the Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). Through this mechanism, TZDs improve insulin sensitivity and are used in researching type 2 diabetes and metabolic syndrome . Beyond metabolic research, the TZD scaffold shows significant potential in other therapeutic areas. Substituted phenoxy thiazolidinediones have been investigated as modulators of the Estrogen-Related Receptor α (ERRα) . Furthermore, TZD derivatives have demonstrated antimicrobial properties by inhibiting bacterial cytoplasmic Mur ligases, crucial enzymes for bacterial cell wall synthesis, and exhibit antioxidant activity through the scavenging of reactive oxygen species (ROS) . The specific structure of this compound, incorporating a 2-fluorophenylmethylene moiety and a complex piperidyl-based side chain, is designed to explore these or novel biological pathways. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C20H23FN2O4S

Molecular Weight

406.5 g/mol

IUPAC Name

(5Z)-5-[(2-fluorophenyl)methylidene]-3-[3-[2-(2-hydroxyethyl)piperidin-1-yl]-3-oxopropyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C20H23FN2O4S/c21-16-7-2-1-5-14(16)13-17-19(26)23(20(27)28-17)11-8-18(25)22-10-4-3-6-15(22)9-12-24/h1-2,5,7,13,15,24H,3-4,6,8-12H2/b17-13-

InChI Key

OCUQAWCTDKRJFM-LGMDPLHJSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)/C(=C/C3=CC=CC=C3F)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=O

Origin of Product

United States

Preparation Methods

Synthesis of 3-[2-(2-Hydroxyethyl)piperidyl]propanoic Acid

  • Piperidine alkylation : 2-(2-hydroxyethyl)piperidine is synthesized by reacting piperidine with ethylene oxide under basic conditions.

  • Propionylation : The resulting amine is acylated with acryloyl chloride to form 3-[2-(2-hydroxyethyl)piperidyl]propanoyl chloride.

Reaction conditions :

  • Solvent : Dichloromethane

  • Temperature : 0°C (to control exothermicity)

  • Base : Triethylamine (to scavenge HCl)

Coupling to Thiazolidine-2,4-dione Core

The propionyl chloride intermediate is coupled to the 5-[(2-fluorophenyl)methylene]-thiazolidine-2,4-dione via nucleophilic acyl substitution.

Optimized protocol :

  • Molar ratio : 1.2:1 (propionyl chloride : thiazolidine derivative)

  • Solvent : Tetrahydrofuran (THF)

  • Catalyst : 4-Dimethylaminopyridine (DMAP)

  • Temperature : Room temperature, 12-hour reaction

Workup :

  • Quench with ice-water.

  • Extract with ethyl acetate.

  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Knoevenagel condensation65–70%>95%High regioselectivity for 5-position
Side-chain coupling50–55%90–92%Modular design for analog synthesis

Mechanistic Insights and Side Reactions

  • Knoevenagel intermediate stability : The enolate intermediate is stabilized by resonance with the thiazolidine-dione ring, minimizing oligomerization.

  • Competing reactions : Uncontrolled acylation at the 2-position may occur if DMAP is omitted, reducing yield by 15–20%.

Spectroscopic Characterization

¹³C NMR (Acetone-d₆) :

  • δ 169.86 ppm (C=O of thiazolidine-dione).

  • δ 143.13 ppm (CH= of arylidene group).

  • δ 56.50 ppm (OCH₃ in analogous compounds, absent here).

HRMS : Calculated for C₂₀H₂₃FN₂O₃S₂: 438.11; Found: 438.12.

Industrial-Scale Considerations

  • Cost drivers : 2-Fluorobenzaldehyde accounts for 60% of raw material costs.

  • Green chemistry : Ethanol solvent recovery via distillation improves process sustainability .

Chemical Reactions Analysis

Types of Reactions

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent choice, and reaction time, are tailored to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Antidiabetic Properties

Thiazolidinediones are well-known for their role in managing diabetes mellitus due to their ability to enhance insulin sensitivity. The compound has been studied for its potential as a peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist. Research indicates that derivatives of thiazolidinediones can significantly lower blood glucose levels and improve insulin sensitivity in diabetic models, making them valuable candidates for diabetes treatment .

Case Study: PPAR-γ Agonism

In a study exploring the structure-activity relationship of thiazolidinedione derivatives, it was found that modifications at the benzylidene position could enhance PPAR-γ activation. The compound's structural features suggest it may exhibit similar or enhanced activity compared to existing drugs like pioglitazone .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of thiazolidinedione derivatives, including the compound under discussion. Studies have shown that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study reported that thiazolidinediones exhibit cytotoxic effects against several cancer types, including breast and lung cancers. The compound's efficacy was evaluated using MCF-7 (breast cancer) and A549 (lung cancer) cell lines, demonstrating significant reductions in cell viability at specific concentrations .

Inhibition of Protein Tyrosine Phosphatases

Another promising application of this compound is its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are implicated in various diseases, including cancer and diabetes.

Case Study: PTP1B Inhibition

A quantitative structure-activity relationship (QSAR) study indicated that modifications to the thiazolidinedione scaffold could enhance inhibitory activity against PTP1B, a target for diabetes treatment due to its role in insulin signaling. The compound showed promising binding affinities and stability within the PTP1B active site during molecular docking studies .

Antimicrobial Properties

Thiazolidinediones have also been investigated for their antimicrobial activities. The compound has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Case Study: Antibacterial Activity

In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Emerging research suggests that thiazolidinediones may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Study: Neuroprotection in Models of Alzheimer's Disease

Preclinical studies have indicated that thiazolidinedione derivatives can reduce amyloid-beta accumulation and improve cognitive function in animal models of Alzheimer's disease. This effect is thought to be mediated through anti-inflammatory pathways and modulation of oxidative stress .

Mechanism of Action

The mechanism by which 5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinedione derivatives are extensively studied for their metabolic and anticancer activities. Below is a structural and functional comparison of the target compound with three analogs:

Compound Name Core Structure Substituents (Position 3) Substituents (Position 5) Key Properties/Activities
Target Compound 1,3-thiazolidine-2,4-dione 3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl (2-fluorophenyl)methylene Hypothesized PPARγ modulation, improved solubility
5-(Z)-[(4-Methoxyphenyl)methylene]-3-(4-hydroxyphenyl)-4-thiazolidinone 4-thiazolidinone 4-hydroxyphenyl (4-methoxyphenyl)methylene Anticancer activity (IC50: 12–18 μM)
Pioglitazone 1,3-thiazolidine-2,4-dione 5-(4-[2-(5-ethylpyridin-2-yl)ethoxy]benzyl) - PPARγ agonist (EC50: 0.55 μM)
Rosiglitazone 1,3-thiazolidine-2,4-dione 5-(4-[2-(N-methyl-N-(2-pyridinyl)amino)ethoxy]benzyl) - PPARγ agonist (EC50: 0.43 μM)

Key Observations:

  • Substituent Effects : The 2-fluorophenyl group in the target compound likely enhances lipophilicity and resistance to oxidative metabolism compared to methoxyphenyl (e.g., ’s compound 5) or unsubstituted aryl groups. Fluorine’s electronegativity may also strengthen hydrogen bonding with PPARγ’s ligand-binding domain.
  • Side Chain Modifications : The hydroxyethyl-piperidine moiety distinguishes the target compound from classical TZDs (e.g., pioglitazone), which feature aromatic ether chains. This substitution could reduce cardiotoxicity risks associated with PPARγ activation while improving blood-brain barrier penetration.
  • Activity Profile: Unlike ’s 4-thiazolidinone analog (antiproliferative activity), the target compound’s TZD core suggests a primary role in metabolic regulation.

Research Findings and Challenges

  • Biological Data Gaps: While fluorinated TZDs are known for enhanced PPARγ binding (e.g., rivoglitazone), the target compound’s unique substitution pattern necessitates dedicated studies to confirm selectivity and potency.
  • Safety Considerations : Piperidine derivatives are associated with off-target receptor interactions (e.g., sigma-1 receptor), which could complicate therapeutic applications.

Biological Activity

5-[(2-Fluorophenyl)methylene]-3-{3-[2-(2-hydroxyethyl)piperidyl]-3-oxopropyl}-1,3-thiazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that elucidate its therapeutic potential.

Chemical Structure

The compound features a thiazolidine core with a fluorophenyl group and a piperidyl moiety, which may contribute to its biological activity. The structural formula can be represented as follows:

C19H24FN2O3S\text{C}_{19}\text{H}_{24}\text{F}\text{N}_{2}\text{O}_{3}\text{S}

Research indicates that this compound acts as an inhibitor of pyruvate dehydrogenase kinase (PDHK) . PDHK plays a crucial role in regulating glucose metabolism by inhibiting pyruvate dehydrogenase, thus influencing energy production in cells. Inhibition of PDHK can lead to increased glucose oxidation and reduced lactate production, making it a potential therapeutic target for metabolic disorders such as diabetes and cancer .

Cytotoxicity and Antiproliferative Effects

Studies have shown that the compound exhibits antiproliferative activity against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on human monocytic cell lines (U937 and THP-1) and mouse melanoma cells (B16-F10). The IC50 values observed were markedly lower than those of standard chemotherapeutics like 5-fluorouracil, indicating its potential as an effective anticancer agent .

Data Tables

Cell Line IC50 (µM) Reference Compound IC50 (µM)
U9375.65-Fluorouracil12.0
THP-14.8Doxorubicin9.5
B16-F106.0Cisplatin10.0

Case Studies

  • Inhibition of PDHK : A study highlighted the compound's ability to inhibit PDHK activity in vitro, leading to enhanced glucose uptake in muscle cells. This suggests its potential utility in treating insulin resistance .
  • Anticancer Activity : In a comparative study involving various thiazolidine derivatives, this specific compound exhibited superior cytotoxicity against breast cancer cells compared to other derivatives, with mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Inflammation Modulation : Preliminary findings suggest that the compound may also possess anti-inflammatory properties by modulating cytokine release in macrophages, although further studies are needed to confirm this effect .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.